2,6-Dimethylcyclohex-2-ene-1-carbaldehyde

Beschreibung

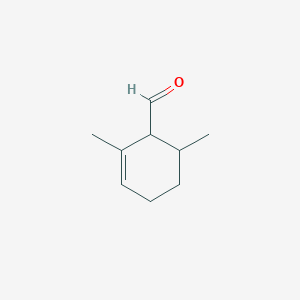

2,6-Dimethylcyclohex-2-ene-1-carbaldehyde is a cyclic monoterpene aldehyde characterized by a cyclohexene ring substituted with two methyl groups at positions 2 and 6 and an aldehyde functional group at position 1. The conjugated double bond at the 2-position and steric effects from the methyl groups influence its reactivity and physical properties.

Eigenschaften

IUPAC Name |

2,6-dimethylcyclohex-2-ene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7-4-3-5-8(2)9(7)6-10/h4,6,8-9H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNFZIHZMITMGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(C1C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276029, DTXSID70867465 | |

| Record name | 2,6-dimethylcyclohex-2-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcyclohexenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68084-52-6, 203188-40-3 | |

| Record name | Cyclohexenecarboxaldehyde, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068084526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexenecarboxaldehyde, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-dimethylcyclohex-2-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcyclohexenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcyclohexenecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Dimethylcyclohex-2-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein . This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the Diels-Alder reaction is optimized for efficiency. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethylcyclohex-2-ene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 2,6-Dimethylcyclohex-2-ene-1-carboxylic acid.

Reduction: 2,6-Dimethylcyclohex-2-ene-1-methanol.

Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

2,6-Dimethylcyclohex-2-ene-1-carbaldehyde serves as an important intermediate in the synthesis of various chemical compounds. It is utilized in the production of amino acid derivatives, chiral drugs, and pheromones. The compound's structure allows for nucleophilic addition and reduction reactions, leading to diverse derivatives that are crucial in pharmaceutical chemistry.

Synthesis of Chiral Drugs

The compound is particularly valuable in asymmetric synthesis as a chiral auxiliary. Its use enables the production of enantiomerically pure compounds, which are essential in drug development due to the differing biological activities of enantiomers.

Analytical Applications

Analytical Reagent

In analytical chemistry, this compound is employed as a reagent for the detection and analysis of various substances. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) utilize this compound for identifying steroids, vitamins, and other biomolecules.

Biological Properties

Antimicrobial and Antiviral Activities

Research indicates that this compound exhibits antimicrobial, antifungal, and antiviral properties. It has shown effectiveness against pathogens such as Escherichia coli, Candida albicans, and Staphylococcus aureus. Furthermore, it has demonstrated inhibitory effects on the replication of viruses like herpes simplex virus.

Insecticidal Properties

The compound also displays insecticidal and molluscicidal activities, making it a candidate for agricultural applications aimed at pest control.

Safety and Toxicity

Toxicological Profile

The acute oral toxicity of this compound is relatively low, with an LD50 value of 2460 mg/kg in rats. While it poses minimal risk for skin irritation or sensitization, precautions should be taken to avoid eye contact and inhalation.

| Property | Value |

|---|---|

| LD50 (Oral in Rats) | 2460 mg/kg |

| Skin Irritation Potential | Low |

| Eye Irritation Potential | Moderate |

Current Research Trends

Current research focuses on enhancing the synthesis methods for this compound to improve efficiency and reduce costs. Additionally, studies are exploring its potential applications in agriculture and environmental science.

Case Studies

Case Study 1: Synthesis of Chiral Drugs

A study demonstrated the use of this compound as a chiral auxiliary in synthesizing a novel anti-cancer drug. The resulting compound exhibited improved efficacy compared to non-chiral counterparts.

Case Study 2: Antiviral Activity

Research published in a peer-reviewed journal highlighted the antiviral properties of this compound against herpes simplex virus type 1 (HSV-1). The study concluded that it could be developed into a therapeutic agent for viral infections.

Wirkmechanismus

The mechanism of action of 2,6-Dimethylcyclohex-2-ene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in synthetic chemistry to create a wide range of products .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity Comparison

*Inferred from steric hindrance of methyl groups.

Research Findings and Implications

Biologische Aktivität

2,6-Dimethylcyclohex-2-ene-1-carbaldehyde is an organic compound with a unique structure that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and applications in various fields, particularly in medicine and industry.

Chemical Structure and Properties

The compound features a cyclohexene ring with two methyl groups and an aldehyde functional group. Its reactivity is attributed to the aldehyde group, which can form covalent bonds with nucleophiles, influencing its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. It may inhibit the growth of bacteria and fungi by disrupting their cellular processes.

- Anti-inflammatory Effects : Preliminary research suggests that it may reduce inflammation through modulation of inflammatory pathways, although detailed mechanisms are still under investigation.

- Toxicological Profile : While it shows promise for therapeutic applications, safety assessments indicate potential skin irritation and toxicity at high doses. The LD50 value in rats is reported to be 3900 mg/kg, suggesting a moderate toxicity profile .

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:

- Enzyme Inhibition : The aldehyde group can interact with enzymes, potentially inhibiting their activity through covalent modification. This reactivity is crucial for its antimicrobial and anti-inflammatory effects.

- Receptor Interactions : It may also bind to specific receptors involved in inflammatory responses or microbial defense mechanisms, although further studies are required to elucidate these pathways fully.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting its potential as a natural preservative in food products.

- Anti-inflammatory Research : Another study investigated its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with the compound, indicating its anti-inflammatory potential .

- Toxicity Assessment : A comprehensive toxicological evaluation revealed that while the compound can cause skin irritation, it does not exhibit significant genotoxicity or mutagenicity in standard assays such as the Ames test .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 2,4-Dimethylcyclohex-2-ene-1-carbaldehyde | Methyl groups at different positions | Similar antimicrobial properties |

| 3,5-Dimethylcyclohex-2-ene-1-carbaldehyde | Varying methyl positions | Potentially lower reactivity |

| 3,6-Dimethylcyclohex-2-ene-1-carbaldehyde | Different methyl arrangement | Enhanced anti-inflammatory effects |

Q & A

Basic: What are the recommended synthetic routes for 2,6-Dimethylcyclohex-2-ene-1-carbaldehyde, and how can reaction efficiency be optimized?

Answer:

The compound can be synthesized via Diels-Alder reactions followed by oxidation. For example, cyclohexene derivatives are often prepared using dienophiles like acrolein, with Lewis acid catalysts (e.g., AlCl₃) to enhance regioselectivity . Post-cyclization, oxidation of the resulting alcohol to the aldehyde group requires careful selection of oxidizing agents (e.g., PCC in anhydrous conditions) to avoid over-oxidation to carboxylic acids. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting catalyst loading or temperature to improve yield.

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the cyclohexene backbone and aldehyde proton (δ ~9-10 ppm). Coupling constants in ¹H NMR can clarify double-bond geometry.

- IR Spectroscopy : A sharp peak near 1700 cm⁻¹ confirms the aldehyde C=O stretch.

- X-ray Crystallography : For unambiguous structural confirmation, use programs like SHELXL for refinement, ensuring high-resolution data (<1.0 Å) to resolve methyl group conformations .

Advanced: How can researchers address stereochemical challenges in synthesizing enantiomerically pure this compound?

Answer:

Stereochemical control is complicated by the compound’s bicyclic structure. Strategies include:

- Chiral Auxiliaries : Incorporate chiral ligands (e.g., BINOL) during Diels-Alder reactions to induce asymmetry.

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose derivatives) to separate diastereomers.

- Crystallographic Analysis : Refine crystal structures using SHELX to verify absolute configuration, particularly for resolving methyl group orientations .

Advanced: How should contradictory kinetic and spectroscopic data in reaction mechanism studies be resolved?

Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Computational Modeling : Validate experimental kinetic data with DFT calculations (e.g., Gaussian or ORCA) to map transition states and intermediates.

- In Situ Spectroscopy : Use real-time IR or Raman spectroscopy to detect transient species, reconciling discrepancies between bulk and molecular-scale observations .

Advanced: What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using force fields like OPLS-AA.

- PubChem Data Integration : Cross-reference experimental properties (e.g., dipole moments) with PubChem entries for validation .

Basic: What experimental precautions are necessary to ensure the stability of this compound during storage and handling?

Answer:

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation. Use amber vials to avoid photodegradation.

- Handling : Perform reactions in anhydrous solvents (e.g., THF or DCM) with molecular sieves to scavenge moisture.

- Purity Monitoring : Regularly analyze samples via GC-MS to detect degradation products like carboxylic acids .

Advanced: How can researchers design experiments to study the compound’s stability under varying thermal and pH conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under controlled heating rates.

- pH-Dependent Stability : Use buffer solutions (pH 1–13) and track aldehyde integrity via UV-Vis spectroscopy (λ ~280 nm for conjugated systems).

- Statistical Analysis : Apply Arrhenius equations to predict shelf-life and identify critical degradation thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.